3-Bromo-2-nitropentane-2,4-diol

Catalog No.
S14732351
CAS No.
928036-33-3
M.F
C5H10BrNO4
M. Wt
228.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-nitropentane-2,4-diol

CAS Number

928036-33-3

Product Name

3-Bromo-2-nitropentane-2,4-diol

IUPAC Name

3-bromo-2-nitropentane-2,4-diol

Molecular Formula

C5H10BrNO4

Molecular Weight

228.04 g/mol

InChI

InChI=1S/C5H10BrNO4/c1-3(8)4(6)5(2,9)7(10)11/h3-4,8-9H,1-2H3

InChI Key

QXDQHSHOSUCPAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)([N+](=O)[O-])O)Br)O

3-Bromo-2-nitropentane-2,4-diol is a chemical compound with the molecular formula C5_5H10_10BrNO4_4. It features a bromine atom and a nitro group attached to a pentane backbone, along with two hydroxyl groups at the 2 and 4 positions. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles. The hydroxyl groups allow for further transformations, such as dehydration to form ethers or condensation reactions. In studies, it has been shown that when reacted with formaldehyde in the presence of sodium hydroxide, it can yield various products, including cyclohexanone and other alcohol derivatives .

Synthesis of 3-Bromo-2-nitropentane-2,4-diol can be achieved through various methods:

  • Bromination of Nitroalkanes: Nitroalkanes can be brominated under controlled conditions to yield the desired bromo compound.
  • Alkylation Reactions: Starting from simpler alcohols or nitro compounds, alkylation can introduce the bromine atom at the appropriate position.
  • Multi-step Synthesis: A more complex route may involve several steps including nitration followed by bromination and diol formation.

These methods may vary in yield and purity depending on reaction conditions and starting materials .

3-Bromo-2-nitropentane-2,4-diol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its possible biological activity, it could serve as a lead compound for drug development.
  • Chemical Research: Useful in studying reaction mechanisms involving halogenated compounds.

Several compounds share structural similarities with 3-Bromo-2-nitropentane-2,4-diol. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-Bromo-3-nitropentane-2,4-diolSimilar pentane structureDifferent positioning of bromo and nitro groups
2-Bromo-2-nitropropane-1,3-diolPropane backbone instead of pentaneCommonly used as a preservative in cosmetics
3-Chloro-2-nitropentane-2,4-diolChlorine instead of bromineMay exhibit different reactivity patterns

These compounds differ primarily in their halogen substituents (bromine vs. chlorine) and their carbon chain length (pentane vs. propane), which influences their chemical reactivity and potential applications.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

226.97932 g/mol

Monoisotopic Mass

226.97932 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types